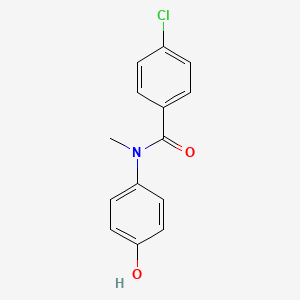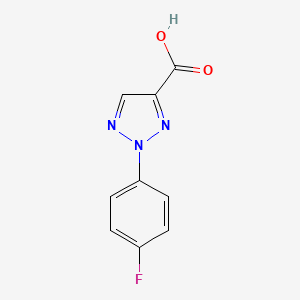![molecular formula C11H8Cl2N2S B1453753 4-氯-2-(5-氯噻吩-2-基)-5H,6H,7H-环戊[d]嘧啶 CAS No. 1249768-08-8](/img/structure/B1453753.png)
4-氯-2-(5-氯噻吩-2-基)-5H,6H,7H-环戊[d]嘧啶
描述
科学研究应用
Comprehensive Analysis of 4-Chloro-2-(5-Chlorothiophen-2-yl)-5H,6H,7H-Cyclopenta[d]pyrimidine Applications
Anti-Inflammatory Applications: Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. The presence of chlorine atoms in specific positions on the pyrimidine ring is crucial for enhancing the anti-inflammatory effect. These compounds work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anticancer Therapeutics: The structural framework of pyrimidine allows for the development of compounds with potential anticancer activities. Research has shown that certain pyrimidine derivatives can bind to proteins like bovine serum albumin, which is a model for drug-protein interactions in cancer therapy .
Synthesis of Fluorescent Dyes: Pyrimidines are used in the synthesis of fluorescent dyes due to their ability to form complex structures with other organic compounds. These dyes have applications in biosensors for protein assays, aiding in the detection and quantification of biomolecules .
Development of Antiviral Agents: The pyrimidine scaffold is a common feature in many antiviral drugs. Modifications to the pyrimidine core, including chlorination, can lead to the development of new compounds with enhanced activity against various viral infections.
Antibacterial and Antifungal Agents: Pyrimidine derivatives exhibit a range of pharmacological effects, including antibacterial and antifungal activities. The structural diversity of these compounds allows for targeted modifications to combat resistant strains of bacteria and fungi.
SAR Analysis for Drug Development: Structure-activity relationship (SAR) analysis is vital for the development of new drugs. Pyrimidines serve as a key structural component in SAR studies, providing insights into the molecular modifications necessary for improved pharmacological effects .
属性
IUPAC Name |
4-chloro-2-(5-chlorothiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-9-5-4-8(16-9)11-14-7-3-1-2-6(7)10(13)15-11/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJLHOKNOAHLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)
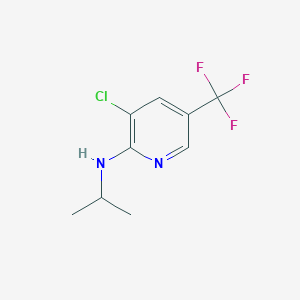
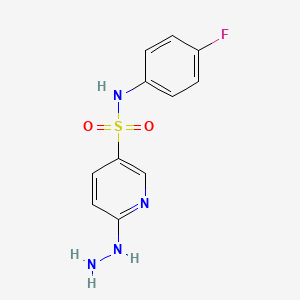
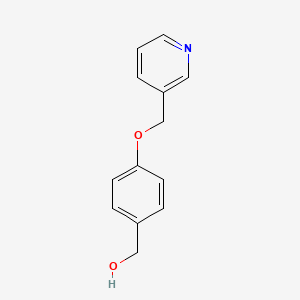

![Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate](/img/structure/B1453679.png)
![N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1453680.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453683.png)
![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)
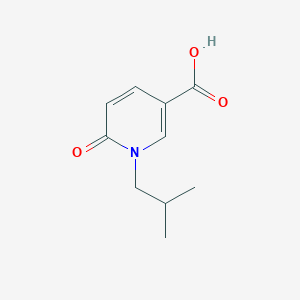
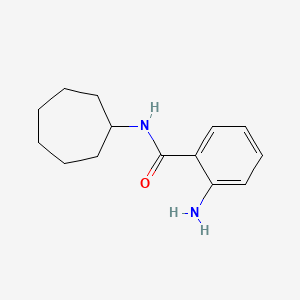
![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)
